

Introduction: A Bifunctional Reagent for Modern Medicinal Chemistry

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Compound of Interest

Compound Name:	4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride
CAS No.:	881005-36-3
Cat. No.:	B3372221

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In the landscape of drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride emerges as a reagent of significant interest, embodying a powerful combination of two distinct, yet complementary, reactive functionalities. This guide provides an in-depth technical overview of its structure, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

At its core, this molecule, with CAS Number 881005-36-3, is a disubstituted benzene ring featuring a reactive sulfonyl chloride group at one end and a robust morpholine amide at the other.[1] The sulfonyl chloride is a potent electrophile, primed for reaction with a vast array of nucleophiles to form sulfonamides and sulfonate esters, which are cornerstone functionalities in numerous pharmaceuticals.[2][3] Concurrently, the morpholine-carbonyl moiety provides a stable, polar handle that can influence physicochemical properties such as solubility and serve as a crucial interaction point with biological targets.

The primary utility of this reagent lies in its capacity to generate N-acyl sulfonamides. This functional group is a well-established bioisostere of carboxylic acids, a common motif in bioactive molecules.[4][5] By replacing a carboxylic acid with an N-acyl sulfonamide, medicinal chemists can fine-tune acidity (pKa values of 3.5–4.5 are comparable to carboxylic acids), enhance metabolic stability, and introduce new hydrogen bonding vectors, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][6] This guide will elucidate the technical details necessary to harness the full potential of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride in your research endeavors.

PART 1: Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective application. The key identifiers and computed properties for 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride are summarized below.

Chemical Structure

Caption: 2D Structure of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride.

Data Summary Table

Property	Value	Source
CAS Number	881005-36-3	[1]
Molecular Formula	C ₁₁ H ₁₂ ClNO ₄ S	[1]
Molecular Weight	289.74 g/mol	[1]
Appearance	Solid	[7]
Synonym	4-(4-morpholinylcarbonyl)Benzenesulfonyl chloride	[1]
Storage	Sealed in dry, 2-8°C	[1]
Topological Polar Surface Area (TPSA)	63.68 Å ²	[1]
logP (Computed)	1.0865	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

PART 2: Core Reactivity and Mechanistic Insights

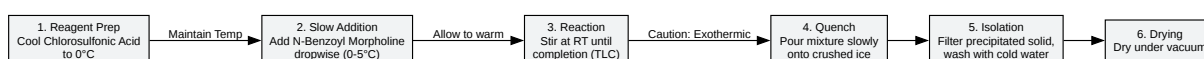
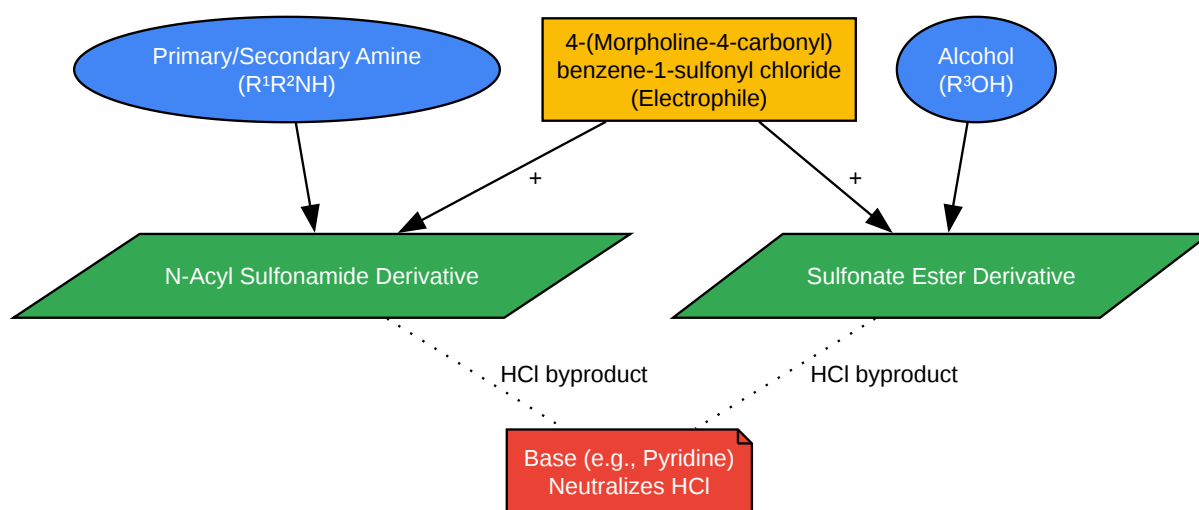
The synthetic utility of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is governed by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[3] The chloride ion is an excellent leaving group, facilitating rapid substitution reactions.

The primary reactions include:

- **Sulfonamide Formation:** This is the most common application, involving the reaction with primary or secondary amines to yield stable sulfonamides. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[8]

- Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This is often used to convert a poor leaving group (hydroxyl) into an excellent one (sulfonate) for subsequent S_N2 or $E2$ reactions.[9]

The morpholine-carbonyl moiety is generally stable under the conditions used for sulfonyl chloride reactions. It deactivates the aromatic ring towards further electrophilic substitution and directs incoming nucleophiles to the sulfonyl chloride group.



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Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 equivalents). Cool the flask to 0°C in an ice-water bath.
- Substrate Addition: Dissolve N-benzoyl morpholine (1.0 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane or add it neat if it is a liquid. Add the substrate to the dropping funnel.

- **Controlled Reaction:** Add the N-benzoyl morpholine solution dropwise to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. The product will precipitate as a solid.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a cold, non-polar solvent (e.g., hexanes) to aid in drying.
- **Drying:** Dry the purified white to off-white solid in a vacuum oven at a low temperature (e.g., 40°C) to yield 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride.

PART 4: Spectroscopic Characterization (Predicted)

No publicly available spectra for this specific compound were found. However, based on its constituent functional groups, a reliable prediction of its key spectral features can be made. [10] [11] This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

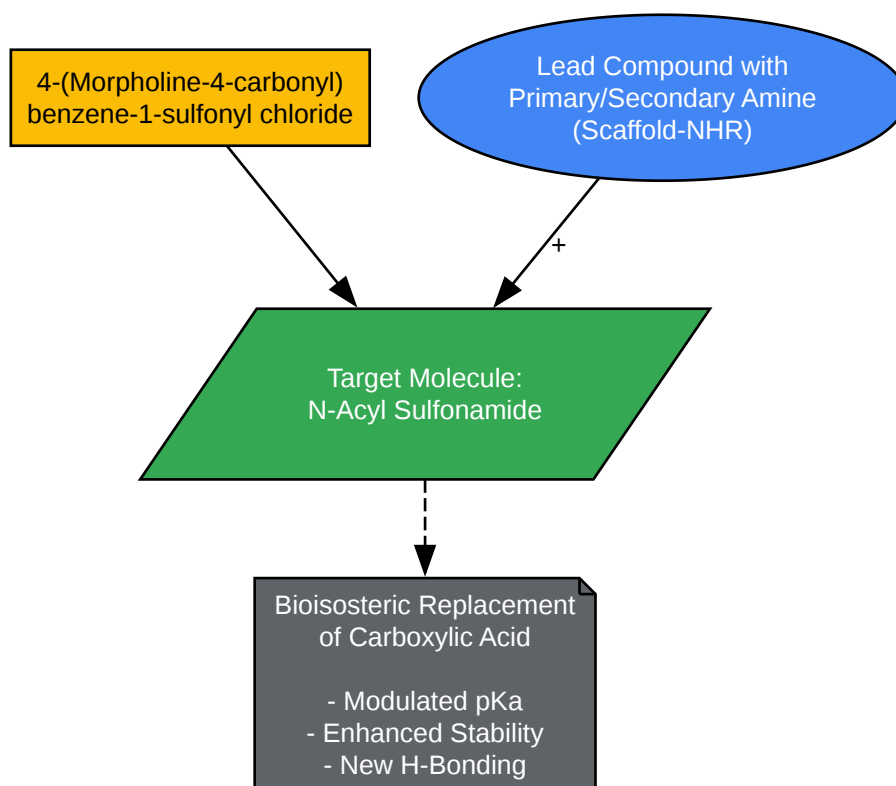
Spectroscopy	Predicted Features	Rationale
^1H NMR (CDCl_3)	δ 8.0-8.2 (d, 2H), δ 7.6-7.8 (d, 2H), δ 3.5-3.9 (m, 8H)	Aromatic protons form an AA'BB' system due to para-substitution. Two overlapping multiplets are expected for the morpholine protons.
^{13}C NMR (CDCl_3)	δ ~168 (C=O), δ ~145-150 (Ar-C-S), δ ~135-140 (Ar-C-C=O), δ ~128-130 (Ar-CH), δ ~66 (O-CH ₂), δ ~45 (N-CH ₂)	Carbonyl carbon is deshielded. Aromatic carbons show distinct signals. Two signals for the morpholine ring carbons.
IR (KBr/ATR)	~1640 cm^{-1} (C=O, Amide I), ~1380 cm^{-1} (S=O, asym.), ~1180 cm^{-1} (S=O, sym.), ~1115 cm^{-1} (C-O-C)	Strong, characteristic stretches for the carbonyl and sulfonyl groups. Ether stretch from the morpholine ring. [10]
Mass Spec. (EI)	M^+ at m/z 289, $\text{M}+2$ at m/z 291 (~3:1 ratio)	Molecular ion peak and its isotope peak are characteristic of a monochlorinated compound.

PART 5: Applications in Drug Development

The principal application of 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride is as a specialized building block for the synthesis of N-acyl sulfonamides, which are of high value in medicinal chemistry. [12][13] Role as a Carboxylic Acid Bioisostere: The N-acyl sulfonamide group mimics a carboxylic acid in size, geometry, and acidity, allowing it to participate in similar hydrogen bonding interactions with protein targets. [4][6] However, its distinct electronic nature and increased steric bulk can lead to:

- **Improved Selectivity:** The different spatial and electronic profile can favor binding to a specific target over related off-targets.
- **Enhanced Cell Permeability:** Masking a highly polar carboxylic acid can improve a compound's ability to cross cell membranes.

- **Increased Metabolic Stability:** The sulfonamide bond is generally more resistant to enzymatic hydrolysis than a simple carboxylic acid or ester. [6] Numerous approved drugs and clinical candidates incorporate the N-acyl sulfonamide motif, validating its importance in the field. [12] This reagent provides a direct route to introduce the 4-(morpholine-4-carbonyl)phenyl moiety into a lead compound via sulfonamide bond formation.



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Caption: Application as a building block for N-acyl sulfonamide synthesis.

PART 6: Safety and Handling

As with all sulfonyl chlorides, 4-(Morpholine-4-carbonyl)benzene-1-sulfonyl chloride must be handled with care.

- **Reactivity:** It is a reactive electrophile and is corrosive. It will react with nucleophiles, including water.
- **Moisture Sensitivity:** The compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group to the corresponding

sulfonic acid. [1]* Personal Protective Equipment (PPE): Always handle this reagent in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

- Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

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